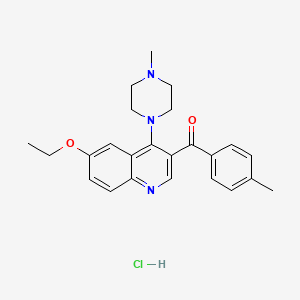

6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

Description

6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is a synthetic quinoline derivative with a complex substitution pattern. Its structure includes:

Properties

IUPAC Name |

[6-ethoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2.ClH/c1-4-29-19-9-10-22-20(15-19)23(27-13-11-26(3)12-14-27)21(16-25-22)24(28)18-7-5-17(2)6-8-18;/h5-10,15-16H,4,11-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTBOTUFWLUJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is a synthetic compound with potential therapeutic applications. Its structure includes a quinoline core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

- Molecular Formula: CHClNO

- Molecular Weight: 425.9 g/mol

- CAS Number: 2097928-46-4

The biological activity of 6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is primarily attributed to its interaction with cellular pathways involved in cancer proliferation and apoptosis. The compound exhibits properties similar to other quinoline derivatives, which have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Activity

In vitro studies indicate that this compound demonstrates significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC values ranging from 0.010 to 0.042 µM against breast cancer (MCF-7), leukemia (HL-60), and colon cancer (HCT-116) cell lines . The mechanism involves:

- Inhibition of tubulin polymerization : Compounds like this one compete with colchicine for binding sites on tubulin, disrupting microtubule formation.

- Induction of apoptosis : The compound triggers mitochondrial-dependent apoptotic pathways, increasing reactive oxygen species (ROS) levels in cancer cells.

Case Studies and Research Findings

- Anticancer Activity : A study involving quinoline derivatives reported that compounds exhibiting structural similarities to 6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride showed potent inhibition of tubulin polymerization and significant antiproliferative effects in vitro .

- Antimicrobial Testing : In a comparative study of various quinoline derivatives, certain compounds demonstrated effective antibacterial properties against gram-positive and gram-negative bacteria, suggesting a potential application for treating infections .

Data Summary Table

| Biological Activity | Cell Line/Organism | IC Value | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MCF-7 | 0.010 - 0.042 µM | Inhibition of tubulin polymerization |

| Antimicrobial | Various Bacteria | Not specified | Disruption of cell membranes |

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Quinoline derivatives are widely studied for their diverse bioactivities. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Impact on Bioactivity :

- Piperazine-containing compounds (e.g., difloxacin and the target compound) often exhibit enhanced solubility and receptor-binding capabilities due to their basic nitrogen atoms and salt-forming propensity .

- Ethoxy/methoxy groups (as in the target compound and 4k) may improve membrane permeability but reduce metabolic stability compared to halogenated analogs (e.g., difloxacin) .

Structural Flexibility :

- The 3-(4-methylbenzoyl) group in the target compound is unique among the analogs reviewed. This bulky aromatic substituent could sterically hinder interactions with certain targets but enhance selectivity for others.

Therapeutic Potential: Unlike fluoroquinolones (e.g., difloxacin), the target compound lacks a carboxylic acid group at position 3, suggesting a different mechanism of action, possibly non-antibiotic (e.g., CNS applications) .

Q & A

Q. What are the standard synthetic routes for 6-ethoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride, and how is purity validated?

- Methodological Answer : The compound is synthesized via multi-step reactions, starting with the formation of the quinoline core through Skraup or Friedländer-type reactions. Substituents (ethoxy, 4-methylbenzoyl, 4-methylpiperazinyl) are introduced sequentially via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for the piperazinyl group). Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization. Validation :

- Purity : ≥95% by HPLC (C18 column, acetonitrile/0.1% TFA in H₂O).

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz), ESI-MS for molecular ion ([M+H]⁺), and elemental analysis .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (solvent: ethanol/water mix). For less crystalline samples, spectroscopic methods are prioritized:

- NMR : Chemical shifts for ethoxy (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet), quinoline protons (δ 7.5–8.9 ppm), and piperazinyl CH₂ groups (δ ~2.4–3.1 ppm).

- FTIR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and hydrochloride salt (N⁺–H, ~2500 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assay).

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors).

Data should be normalized to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-methylpiperazinyl group?

- Methodological Answer :

- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (reduces side reactions vs. traditional Pd₂(dba)₃).

- Solvent Optimization : Toluene/tert-butanol (4:1) improves solubility of the quinoline intermediate.

- Temperature Control : 110°C for 18 hours under N₂ atmosphere (monitored via TLC).

Typical yield improvements: 60% → 85% .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Substituent Variations : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy), benzoyl (e.g., chloro, nitro), or piperazinyl (e.g., ethyl, cyclopropyl) groups.

- Assay Matrix : Test analogs against a panel of targets (e.g., kinases, GPCRs) and cell lines.

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes to receptors (e.g., 5-HT₂A).

Example SAR Finding :

| Substituent | IC₅₀ (nM, Kinase X) | LogP |

|---|---|---|

| Ethoxy | 12 ± 1.2 | 3.1 |

| Methoxy | 28 ± 2.5 | 2.8 |

| . |

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Reassessment : Confirm compound integrity via LC-MS and ¹H NMR (e.g., detect hydrolysis of the ethoxy group).

- Assay Reproducibility : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Cell Line Authentication : STR profiling to rule out contamination .

Q. What strategies are effective for identifying metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) + NADPH. Analyze via LC-MS/MS for hydroxylated or demethylated metabolites.

- Stable Isotope Labeling : Use ¹³C-labeled ethoxy group to track metabolic cleavage.

- CYP Enzyme Inhibition : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to identify involved enzymes .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion (hanging drop) with PEG 3350 as precipitant. Add 5% DMSO to improve crystal size.

- Data Collection : Synchrotron radiation (λ = 0.98 Å) for weakly diffracting crystals.

- Refinement : SHELXL for disorder modeling (common in piperazinyl groups).

Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Resolution (Å) | 1.05 |

| R-factor | 0.052 |

| . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.